
Phenyl(pyridin-2-yl)diazene;ruthenium(2+);diperchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl(pyridin-2-yl)diazene;ruthenium(2+);diperchlorate is a coordination compound that features a ruthenium(II) center coordinated to a phenyl(pyridin-2-yl)diazene ligand and stabilized by diperchlorate anions. Ruthenium complexes are known for their diverse applications in catalysis, photochemistry, and medicinal chemistry due to their unique electronic properties and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl(pyridin-2-yl)diazene;ruthenium(2+);diperchlorate typically involves the reaction of a ruthenium precursor, such as ruthenium trichloride, with the phenyl(pyridin-2-yl)diazene ligand under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and may require heating to facilitate the formation of the complex .
Industrial Production Methods
Industrial production methods for ruthenium complexes often involve large-scale reactions in batch or continuous flow reactors. The use of high-purity starting materials and stringent control of reaction conditions are crucial to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Phenyl(pyridin-2-yl)diazene;ruthenium(2+);diperchlorate can undergo various chemical reactions, including:
Reduction: The complex can be reduced, often leading to changes in its coordination environment and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out in solvents such as acetonitrile or dichloromethane under controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state ruthenium complexes, while substitution reactions can produce a variety of modified ruthenium complexes with different ligands .
Scientific Research Applications
Phenyl(pyridin-2-yl)diazene;ruthenium(2+);diperchlorate has several scientific research applications:
Mechanism of Action
The mechanism by which phenyl(pyridin-2-yl)diazene;ruthenium(2+);diperchlorate exerts its effects involves the interaction of the ruthenium center with molecular targets such as DNA or proteins. The complex can intercalate into DNA, disrupting its structure and function, leading to cell death. Additionally, the complex can generate reactive oxygen species upon light activation, which can damage cellular components and induce apoptosis .
Comparison with Similar Compounds
Similar Compounds
Ruthenium(II)-2,2’-bipyridine complexes: These complexes have similar photophysical properties and are used in similar applications, such as catalysis and photodynamic therapy.
Ruthenium(II)-1,10-phenanthroline complexes: These complexes also exhibit strong metal-to-ligand charge transfer properties and are used in energy conversion and luminescence sensors.
Uniqueness
Phenyl(pyridin-2-yl)diazene;ruthenium(2+);diperchlorate is unique due to the presence of the phenyl(pyridin-2-yl)diazene ligand, which imparts distinct electronic and steric properties to the complex. This uniqueness allows for specific interactions with biological targets and enhances its potential for use in medicinal applications .
Properties
CAS No. |
90457-49-1 |
|---|---|
Molecular Formula |
C33H27Cl2N9O8Ru |
Molecular Weight |
849.6 g/mol |
IUPAC Name |
phenyl(pyridin-2-yl)diazene;ruthenium(2+);diperchlorate |
InChI |
InChI=1S/3C11H9N3.2ClHO4.Ru/c3*1-2-6-10(7-3-1)13-14-11-8-4-5-9-12-11;2*2-1(3,4)5;/h3*1-9H;2*(H,2,3,4,5);/q;;;;;+2/p-2 |
InChI Key |
XTXGXQYVJOWTBN-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=CC=N2.C1=CC=C(C=C1)N=NC2=CC=CC=N2.C1=CC=C(C=C1)N=NC2=CC=CC=N2.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ru+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-Chlorophenyl)-N'-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]urea](/img/structure/B14354241.png)
![N-{[(2-Phenoxyethyl)sulfanyl]carbonothioyl}glycine](/img/structure/B14354244.png)
![1-[2-(Hydroxymethyl)-4-methoxy-5-methylphenyl]pyrrolidine-2,5-dione](/img/structure/B14354246.png)
![2,6-Dimethoxy-4-[2-(2-methoxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14354257.png)
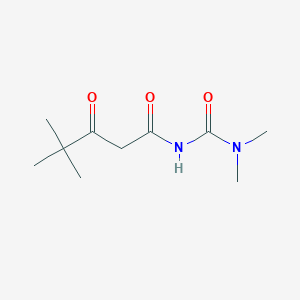
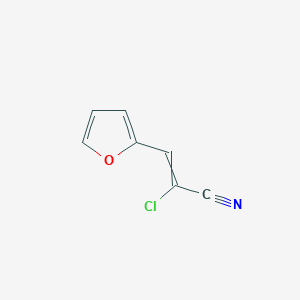
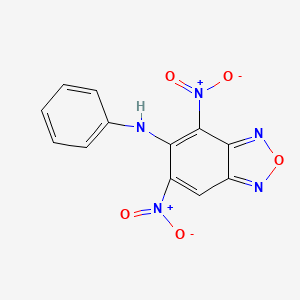
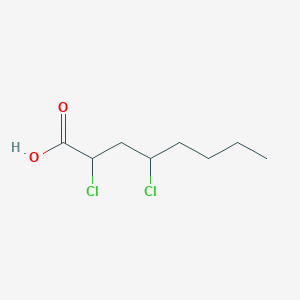
![7-Ethyl-5-methyl-4-phenylselanyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B14354302.png)
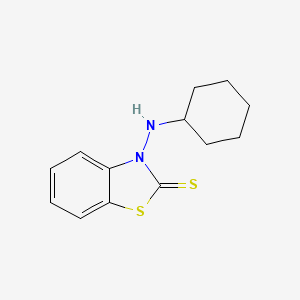
![2-[(4-Nitrophenyl)methyl]phenol](/img/structure/B14354310.png)
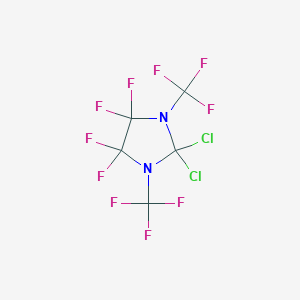
![2-(Ethylsulfanyl)-9-methyl[1,3]oxazolo[4,5-c]quinoline](/img/structure/B14354324.png)
![3-(2,4,6-Trimethylphenyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,2]oxazole](/img/structure/B14354327.png)
